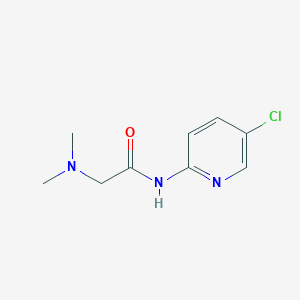![molecular formula C18H16ClN5OS B4422185 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B4422185.png)
2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-pyridinyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 1,2,4-triazole compounds involves condensation reactions between 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol and 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate. This process is characterized by the formation of N-aryl-acetamide derivatives with significant antimicrobial activity, illustrating the compound's potential for biological applications. The structural assignment is confirmed through various spectroscopic methods including H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).
Molecular Structure Analysis
Molecular and supramolecular structures of similar 1,2,4-triazole derivatives, such as compounds obtained from the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, have been studied by X-ray diffractometry. This provides insights into the geometric configuration and intermolecular interactions pivotal for understanding the compound's chemical behavior and reactivity (Castiñeiras, García-Santos, Manuel Saa, 2018).
Chemical Reactions and Properties
Chemical properties of similar triazole compounds include their ability to undergo various organic reactions, characterized by their functional groups. These groups can participate in nucleophilic substitution reactions, providing a pathway for the synthesis of a wide range of derivatives with potential biological activities. This versatility is key to exploring the chemical space for new therapeutic agents (Karpina, Kovalenko, S. Kovalenko, Zaremba, Silin, Thierry Langer, 2019).
Physical Properties Analysis
Experimental and theoretical studies on closely related compounds, such as 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, offer comprehensive details on physical properties. These studies include single crystal X-ray diffraction, IR, NMR, UV spectra, and computational methods like Density Functional Theory (DFT). Such analyses reveal the compound's crystal structure, vibrational assignments, chemical shifts, and electronic properties, crucial for understanding its stability and reactivity (Ataol, Ekici, 2014).
Chemical Properties Analysis
The chemical properties of 1,2,4-triazole derivatives are profoundly influenced by their molecular structure. Studies involving DFT and HF calculations on similar compounds provide insights into their electronic configuration, molecular orbitals, and potential chemical reactivity. These properties are instrumental in predicting the compound's behavior in various chemical environments and its interactions with biological targets (Cansiz, Orek, Koparır, Koparir, Çetin, 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapeutic areas .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various targets, leading to different biological effects . The allyl, phenyl, and chloropyridinyl groups in the compound could potentially interact with target proteins, altering their function and resulting in the observed therapeutic effects.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of the compound may improve its pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, which can enhance drug efficacy .
Result of Action
Similar compounds have demonstrated potential in analgesic, antimicrobial, anti-inflammatory, and antidepressant therapeutic areas . Therefore, it is possible that this compound may have similar effects.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5OS/c1-2-10-24-17(13-6-4-3-5-7-13)22-23-18(24)26-12-16(25)21-15-9-8-14(19)11-20-15/h2-9,11H,1,10,12H2,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMUDTVIBAXRRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



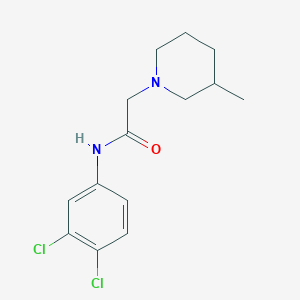
![5-[(3-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4422109.png)
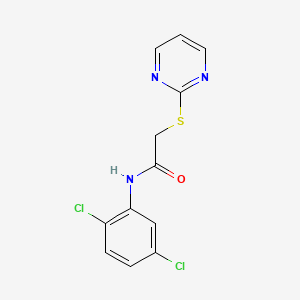
![methyl {[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4422112.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}butanamide](/img/structure/B4422127.png)
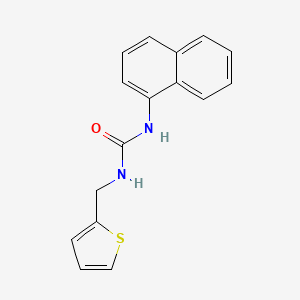

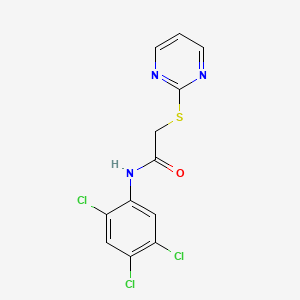
![N~2~-cyclohexyl-N~2~-methyl-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4422165.png)
![3-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4422171.png)

![N-(2-furylmethyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4422180.png)
![N-[2-(methylthio)phenyl]-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B4422186.png)
